molecular formula C24H30N4O4S2 B12209780 7-methyl-3-{(Z)-[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-{[3-(propan-2-yloxy)propyl]amino}-4H-pyrido[1,2-a]pyrimidin-4-one

7-methyl-3-{(Z)-[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-{[3-(propan-2-yloxy)propyl]amino}-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B12209780
M. Wt: 502.7 g/mol
InChI Key: BAGGBOZHXYOIAL-UNOMPAQXSA-N
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Description

7-methyl-3-{(Z)-[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-{[3-(propan-2-yloxy)propyl]amino}-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

The synthesis of 7-methyl-3-{(Z)-[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-{[3-(propan-2-yloxy)propyl]amino}-4H-pyrido[1,2-a]pyrimidin-4-one involves multiple steps, including the formation of the pyrido[1,2-a]pyrimidin-4-one core and the subsequent addition of various substituents. The synthetic route typically involves the use of reagents such as methanesulfonic acid, phenylhydrazine hydrochloride, and methanol under reflux conditions . Industrial production methods may involve scaling up these reactions and optimizing conditions to improve yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of corresponding oxo derivatives, while reduction may yield alcohols or amines .

Scientific Research Applications

7-methyl-3-{(Z)-[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-{[3-(propan-2-yloxy)propyl]amino}-4H-pyrido[1,2-a]pyrimidin-4-one has been studied for its potential applications in various scientific fields. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has shown promise as an antimicrobial agent, with activity against both Gram-positive and Gram-negative bacteria . In medicine, it is being investigated for its potential as an anticancer agent due to its ability to inhibit specific molecular targets involved in cancer cell proliferation .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the enzyme E. coli MurB, which is involved in bacterial cell wall synthesis, leading to its antimicrobial activity . In cancer cells, it may inhibit pathways involved in cell proliferation and survival, although the exact molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

Similar compounds include other pyrido[1,2-a]pyrimidin-4-one derivatives, which may have different substituents on the core structure. These compounds can vary in their biological activity and specificity for different molecular targets.

Properties

Molecular Formula

C24H30N4O4S2

Molecular Weight

502.7 g/mol

IUPAC Name

(5Z)-5-[[7-methyl-4-oxo-2-(3-propan-2-yloxypropylamino)pyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(oxolan-2-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C24H30N4O4S2/c1-15(2)31-11-5-9-25-21-18(22(29)27-13-16(3)7-8-20(27)26-21)12-19-23(30)28(24(33)34-19)14-17-6-4-10-32-17/h7-8,12-13,15,17,25H,4-6,9-11,14H2,1-3H3/b19-12-

InChI Key

BAGGBOZHXYOIAL-UNOMPAQXSA-N

Isomeric SMILES

CC1=CN2C(=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)CC4CCCO4)NCCCOC(C)C)C=C1

Canonical SMILES

CC1=CN2C(=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)CC4CCCO4)NCCCOC(C)C)C=C1

Origin of Product

United States

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